N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide
Overview
Description
N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a synthetic organic compound It is characterized by the presence of a glycinamide backbone, substituted with 3-methylphenyl and 4-methylphenylsulfonyl groups, and a tetrahydrofuran-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Glycinamide Backbone: Starting with glycine, the glycinamide backbone can be formed through amidation reactions.
Substitution with 3-Methylphenyl and 4-Methylphenylsulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions, using appropriate reagents such as 3-methylphenyl halides and 4-methylphenylsulfonyl chlorides.
Attachment of Tetrahydrofuran-2-ylmethyl Moiety: This step can be achieved through alkylation reactions, using tetrahydrofuran-2-ylmethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-glycinamide: Lacks the tetrahydrofuran-2-ylmethyl moiety.
N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(methyl)glycinamide: Substitutes the tetrahydrofuran-2-ylmethyl group with a simple methyl group.
Uniqueness
N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-8-10-20(11-9-16)28(25,26)23(18-6-3-5-17(2)13-18)15-21(24)22-14-19-7-4-12-27-19/h3,5-6,8-11,13,19H,4,7,12,14-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYDPWCTWQFHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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